N-[(3,4-dichlorophenyl)methyl]-4-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)benzamide N-[(3,4-dichlorophenyl)methyl]-4-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)benzamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC15070397
InChI: InChI=1S/C22H15Cl2N3O2S/c23-17-10-5-13(11-18(17)24)12-25-20(28)14-6-8-15(9-7-14)27-21(29)16-3-1-2-4-19(16)26-22(27)30/h1-11H,12H2,(H,25,28)(H,26,30)
SMILES:
Molecular Formula: C22H15Cl2N3O2S
Molecular Weight: 456.3 g/mol

N-[(3,4-dichlorophenyl)methyl]-4-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)benzamide

CAS No.:

Cat. No.: VC15070397

Molecular Formula: C22H15Cl2N3O2S

Molecular Weight: 456.3 g/mol

* For research use only. Not for human or veterinary use.

N-[(3,4-dichlorophenyl)methyl]-4-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)benzamide -

Specification

Molecular Formula C22H15Cl2N3O2S
Molecular Weight 456.3 g/mol
IUPAC Name N-[(3,4-dichlorophenyl)methyl]-4-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)benzamide
Standard InChI InChI=1S/C22H15Cl2N3O2S/c23-17-10-5-13(11-18(17)24)12-25-20(28)14-6-8-15(9-7-14)27-21(29)16-3-1-2-4-19(16)26-22(27)30/h1-11H,12H2,(H,25,28)(H,26,30)
Standard InChI Key YLDKNUXWRCEBHU-UHFFFAOYSA-N
Canonical SMILES C1=CC=C2C(=C1)C(=O)N(C(=S)N2)C3=CC=C(C=C3)C(=O)NCC4=CC(=C(C=C4)Cl)Cl

Introduction

N-[(3,4-dichlorophenyl)methyl]-4-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)benzamide is a synthetic compound belonging to the quinazoline family. It features a quinazoline core, a benzamide functional group, and a dichlorophenyl substituent, contributing to its complex chemical properties. The compound's specific arrangement of atoms is crucial for its potential therapeutic applications, particularly in medicinal chemistry.

Synthesis

The synthesis of N-[(3,4-dichlorophenyl)methyl]-4-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)benzamide typically involves several steps. Careful control of reaction conditions is necessary to achieve high yields and purity. The process may involve the reaction of appropriate precursors under specific conditions to form the desired quinazoline derivative.

Biological Activities

N-[(3,4-dichlorophenyl)methyl]-4-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)benzamide exhibits significant biological activities, particularly as an inhibitor of matrix metalloproteinases (MMPs). MMPs play critical roles in tissue remodeling and wound healing, making this compound a potential candidate for treating cancer metastasis and inflammatory diseases. Preliminary studies also suggest antibacterial and antifungal properties, warranting further investigation into its spectrum of biological effects.

Potential Applications

  • Medicinal Chemistry: As an MMP inhibitor, it is a candidate for developing treatments for cancer and inflammatory diseases.

  • Antimicrobial and Antifungal Properties: Potential applications in treating infections.

  • Drug Development: Its unique structure makes it a candidate for drug development with potential antiviral or anticancer properties.

Research Findings

Research on N-[(3,4-dichlorophenyl)methyl]-4-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)benzamide is ongoing, with a focus on its therapeutic potential and safety profile. High-throughput screening methods have been employed to evaluate its efficacy in inhibiting specific MMP isoforms. Additionally, pharmacokinetic studies are vital for understanding its therapeutic potential and safety profile.

Comparison with Similar Compounds

Several compounds share structural similarities with N-[(3,4-dichlorophenyl)methyl]-4-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)benzamide. A comparison highlights their unique features, such as different functional groups and biological activities.

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